molecular formula C5H7BF2O2 B14021419 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide CAS No. 15390-25-7

2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide

Cat. No.: B14021419
CAS No.: 15390-25-7
M. Wt: 147.92 g/mol
InChI Key: UAEGSWGMLVSQPF-UHFFFAOYSA-N
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Description

2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide is a boron-containing compound known for its unique chemical structure and properties. This compound is part of the dioxaborinine family, which is characterized by the presence of boron atoms within a heterocyclic ring. The presence of fluorine atoms and methyl groups further enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide typically involves the reaction of pentane-2,4-dione with boron trifluoride etherate (BF3·OEt2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a dry solvent like dichloromethane (CH2Cl2) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Complex Formation: It can form complexes with metals and other organic molecules, enhancing its utility in catalysis and material science.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorine-substituted derivatives, while oxidation reactions can produce boronic acids or esters.

Scientific Research Applications

2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. Additionally, the presence of fluorine atoms enhances its electron-withdrawing properties, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-4,6-di-p-tolyl-2H-1,3,2-dioxaborinine
  • 2,2-Difluoro-4,6-dimethyl-2H-1λ3,3,2λ4-dioxaborinine
  • Difluoro {2- [1- (3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole}boron

Uniqueness

2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide stands out due to its specific substitution pattern and the presence of both fluorine and methyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications compared to its analogs .

Properties

CAS No.

15390-25-7

Molecular Formula

C5H7BF2O2

Molecular Weight

147.92 g/mol

IUPAC Name

2,2-difluoro-4,6-dimethyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-diene

InChI

InChI=1S/C5H7BF2O2/c1-4-3-5(2)10-6(7,8)9-4/h3H,1-2H3

InChI Key

UAEGSWGMLVSQPF-UHFFFAOYSA-N

Canonical SMILES

[B-]1(OC(=CC(=[O+]1)C)C)(F)F

Origin of Product

United States

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